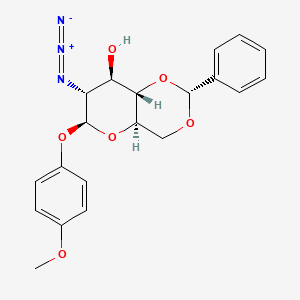

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Description

Chemical Structure: The compound features a β-D-glucopyranose core modified with:

Properties

IUPAC Name |

(2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3/t15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPARKYIRRSBS-BZIXAJQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Protocol

Step 1: Protection of Glucose Derivative

- To a solution of 2-azido-2-deoxy-D-glucose in anhydrous dichloromethane is added benzaldehyde dimethyl acetal and a catalyst (e.g., p-toluenesulfonic acid).

- The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.

Step 2: Glycosylation

- The protected glucose derivative is then reacted with 4-methoxyphenol in the presence of a catalyst (e.g., thiourea-Cu(OTf)2/NIS) in anhydrous dichloromethane.

- The reaction mixture is cooled to a suitable temperature (e.g., -15°C) under argon and stirred until complete.

Step 3: Purification

- The crude product is purified using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O6 |

| Molecular Weight | 399.40 g/mol |

| Melting Point | 165°C |

| CAS Number | 1430068-18-0 |

| Purity | ≥98.0% (HPLC) |

| Form | Crystalline Powder |

Stock Solution Preparation

For research purposes, stock solutions of this compound can be prepared as follows:

| Amount (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 2.5038 mL | 0.5008 mL | 0.2504 mL |

| 5 mg | 12.5188 mL | 2.5038 mL | 1.2519 mL |

| 10 mg | 25.0376 mL | 5.0075 mL | 2.5038 mL |

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

Hydrogen and Palladium on Carbon (H₂/Pd-C): Used for reducing the azido group to an amine.

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidizing the methoxyphenyl group.

Major Products Formed

Amines: Formed by the reduction of the azido group.

Oxidized Derivatives: Formed by the oxidation of the methoxyphenyl group.

Scientific Research Applications

Basic Information

- CAS Number : 1430068-18-0

- Molecular Formula : C20H21N3O6

- Molecular Weight : 399.403 g/mol

- Melting Point : 165°C

- Purity : ≥98% (HPLC)

Structural Characteristics

MPAB features a complex structure that includes an azido group, which is often utilized in click chemistry for bioconjugation purposes. The presence of the methoxyphenyl and benzylidene groups contributes to its stability and reactivity.

Glycobiology

MPAB serves as a valuable reagent in glycobiology, particularly for studying glycan interactions and modifications. Its azido group allows for selective labeling and visualization of glycans in biological systems through click chemistry techniques.

Drug Development

MPAB is investigated for its potential as a drug candidate due to its ability to interact with various biological targets. It has shown promise in:

- Antibody-drug conjugates (ADCs) : MPAB can be utilized to create ADCs that specifically target cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .

- Antiviral activity : Research indicates that compounds similar to MPAB may exhibit antiviral properties against various pathogens, including HIV and influenza viruses .

Immunology

In immunological studies, MPAB has been explored for its role in modulating immune responses. Its structural features allow it to interact with immune cell receptors, potentially influencing pathways involved in inflammation and immune activation .

Bioconjugation and Labeling

The azido functionality of MPAB is particularly useful in bioconjugation applications. It can be employed to attach fluorescent labels or other biomolecules to target proteins or cells, facilitating studies on protein localization and function within living organisms.

Case Study 1: Antibody-Drug Conjugates

In a study examining the efficacy of MPAB-based ADCs, researchers demonstrated that conjugating MPAB with monoclonal antibodies significantly enhanced the targeting of cancer cells while reducing systemic toxicity. This study highlights the potential of MPAB in creating more effective cancer therapies.

Case Study 2: Glycan Visualization

A recent investigation utilized MPAB for the labeling of glycans on cell surfaces. By employing click chemistry, researchers were able to visualize glycan distributions using fluorescence microscopy, providing insights into glycan roles in cell signaling and interaction.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, while the benzylidene group provides protection to the sugar moiety, allowing selective reactions at other positions.

Comparison with Similar Compounds

Substituent Variations and Functional Roles

The table below highlights structural and functional differences between the target compound and related glucopyranoside derivatives:

Analytical Data and Structural Confirmation

- NMR Spectroscopy: The target compound’s benzylidene group produces distinct 1H NMR signals at δ 5.50–5.70 ppm (acetal proton), while thiotolyl analogs () show downfield shifts due to sulfur’s electron-withdrawing effects . Methyl glycosides () exhibit split signals for α/β anomers, confirming stereochemical outcomes .

Mass Spectrometry :

- High-resolution ESI-MS () validates molecular formulas for azido-acetamido hybrids .

Biological Activity

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside (CAS Number: 1430068-18-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an azido group, which is known for its reactivity and utility in various biochemical applications. The molecular formula is C20H21N3O6, with a molecular weight of approximately 399.403 g/mol.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O6 |

| Molecular Weight | 399.403 g/mol |

| Melting Point | 165°C |

| Purity | ≥98.0% (HPLC) |

| Physical Form | Crystalline Powder |

The compound's structure includes a methoxyphenyl group and a benzylidene moiety, contributing to its biological activities.

Antioxidant Activity

Research indicates that compounds with azido groups can exhibit significant antioxidant properties. For instance, studies have shown that similar derivatives can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity of these compounds is often assessed using various assays, such as DPPH radical scavenging tests.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in managing conditions like diabetes by slowing down glucose absorption.

Case Study: Alpha-Amylase Inhibition

In a comparative study, the compound demonstrated an IC50 value of approximately 22 µM against alpha-amylase, which is comparable to standard inhibitors like acarbose (IC50 = 21.55 µM). This suggests that the compound could be a viable candidate for further development as an anti-diabetic agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar azido compounds have been reported to possess antibacterial and antifungal properties. Preliminary studies indicate that derivatives of this compound may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's efficacy is still limited.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary findings suggest that this compound exhibits low cytotoxicity towards normal cell lines in vitro, making it a candidate for therapeutic applications without significant adverse effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including azidation and glycosylation techniques. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Potential Applications

Given its biological activities, this compound could have applications in:

- Diabetes Management : As an alpha-amylase inhibitor.

- Antioxidant Therapy : For conditions related to oxidative stress.

- Antimicrobial Treatments : As a potential agent against bacterial and fungal infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. For example, benzylidene protection of the 4,6-hydroxyl groups is achieved using benzaldehyde derivatives under acidic conditions. The 2-azido group is introduced via nucleophilic substitution or diazo transfer reactions. A representative protocol involves dissolving a precursor (e.g., 4-methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside) in anhydrous DMF, followed by benzylation with BnBr and NaH at 0°C. Subsequent steps may include azide introduction via displacement of a leaving group (e.g., using NaN₃). Purification is achieved via silica gel chromatography with gradients like EtOAc:Hexane (3:7) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum reveals key signals: the benzylidene protons (δ 5.66 ppm, d, J = 8.3 Hz), methoxy group (δ 3.70 ppm, s), and azide-related shifts. ¹³C NMR confirms the glycosidic linkage (C-1 at ~100 ppm). Thin-layer chromatography (TLC) with EtOAc:Hexane (3:7) monitors reaction progress (Rf ≈ 0.25). Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., azide stretch at ~2100 cm⁻¹) .

Q. What is the role of the benzylidene and azide groups in synthesis?

- Methodological Answer : The 4,6-O-benzylidene group acts as a protecting group, masking hydroxyls to direct regioselective reactions at the 2-position. The 2-azide serves as a versatile intermediate: it can be reduced to an amine for further functionalization (e.g., glycosyltransferase substrates) or used in click chemistry (e.g., CuAAC reactions). These groups enhance stability during glycosylation and oligosaccharide assembly .

Advanced Research Questions

Q. How does the 4,6-O-benzylidene group influence enzymatic hydrolysis by β-N-acetylhexosaminidases?

- Methodological Answer : The benzylidene group sterically hinders enzyme access to the glycosidic bond. Comparative studies with 4-deoxy analogs (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) show that removal of the 4-hydroxyl increases hydrolysis rates by fungal β-N-acetylhexosaminidases (up to 85% activity vs. native substrates). Docking simulations (A. oryzae β-hexosaminidase) suggest that bulky substituents at C-4 disrupt substrate binding .

Q. Can this compound act as a glycosyl donor in transglycosylation reactions?

- Methodological Answer : Yes, after azide reduction to an amine, the derivative can serve as a glycosyl donor. Optimization involves enzymatic conditions: for example, β-N-acetylhexosaminidase from Talaromyces flavus catalyzes transglycosylation at 35°C with 75 mM donor and 300 mM acceptor (e.g., GlcNAc). TLC and size-exclusion chromatography isolate disaccharide products (yields up to 52%) .

Q. How can computational methods optimize its synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal conditions for glycosylation and azide introduction. For example, ICReDD’s workflow combines computational screening of benzylidene protection efficiency and experimental validation using NaH/BnBr ratios. Machine learning models trained on TLC and NMR datasets further refine reaction parameters .

Q. What are its applications in oligosaccharide synthesis for glycobiology?

- Methodological Answer : The compound is a key building block for hyaluronic acid analogs. For instance, coupling with uronic acid derivatives via glycosyl trichloroacetimidate donors yields disaccharide elements (e.g., 4-methoxyphenyl O-(β-D-glucuronosyl)-(1→3)-GlcNAc derivatives). These are used to study carbohydrate-protein interactions and immune modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.